

Physical and chemical properties of N-Nitroso guvacoline-d4

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Compound of Interest

Compound Name: N-Nitroso guvacoline-d4

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N-Nitroso Guvacoline-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **N-Nitroso guvacoline-d4**. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry, particularly in the context of nitrosamine impurity analysis. This document compiles available data on its properties, outlines detailed experimental protocols for its analysis, and presents key information in a structured and accessible format.

Core Physical and Chemical Properties

N-Nitroso guvacoline-d4 is the deuterated form of N-Nitroso guvacoline, a nitrosamine derivative of the alkaloid guvacoline. The incorporation of four deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of the corresponding non-labeled analyte in various matrices.

General Information



| Property | Value | Reference | |
|-------------------|---|-----------|--|
| Chemical Name | 1,2,5,6-Tetrahydro-1-nitroso-3- pyridinecarboxylic Acid-d4 Methyl Ester | [1][2] | |
| Synonyms | Nitrosoguvacoline-d4 | [2] | |
| CAS Number | 1330277-21-8 | [1][2] | |
| Molecular Formula | C7H6D4N2O3 | [2] | |
| Product Format | Neat | [1] | |

Quantitative Physical and Chemical Data

Precise experimental values for the physical properties of **N-Nitroso guvacoline-d4**, such as melting point, boiling point, and density, are not readily available in the public domain. This information is typically found in proprietary documents like a Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided by the supplier.[3][4] However, computed properties for the non-deuterated form, N-Nitrosoguvacoline (CAS: 55557-02-3), can offer an approximation.



| Property | Value (N-Nitroso guvacoline-d4) | Value (N- Nitrosoguvacoline) | Reference |
|-----------------------------------|------------------------------------|---------------------------------|-----------|
| Molecular Weight | 174.19 g/mol | 170.17 g/mol | [2] |
| Exact Mass | 174.0932 g/mol (Computed) | 170.0691 g/mol | [5] |
| Topological Polar Surface Area | 59 Ų (Computed) | 59 Å ² (Computed) | [5] |
| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed) | [5] |
| Hydrogen Bond Acceptor Count | 5 (Computed) | 5 (Computed) | [5] |
| Rotatable Bond Count | 2 (Computed) | 2 (Computed) | [5] |
| XLogP3-AA (Computed) | Not Available | 0.5 | [5] |

Note: Computed values are estimations and may differ from experimental values.

Experimental Protocols

The primary application of **N-Nitroso guvacoline-d4** is as an internal standard in the quantification of N-Nitroso guvacoline. The following protocols are representative methodologies based on established practices for nitrosamine analysis.

General Synthesis of N-Nitrosamines

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or tert-butyl nitrite.[6][7] The synthesis of a deuterated analogue like **N-Nitroso guvacoline-d4** would involve the nitrosation of the corresponding deuterated precursor, guvacoline-d4.

A general procedure for the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite under solvent-free conditions has been reported.[7] This method offers high yields and avoids the use of harsh acids or metals.



Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the trace-level quantification of nitrosamine impurities in pharmaceutical products and other matrices.

2.2.1. Sample Preparation

A generic sample preparation workflow for the analysis of a drug substance for nitrosamine impurities is as follows:

- Weighing: Accurately weigh a specific amount of the drug substance.
- Dissolution: Dissolve the sample in a suitable diluent (e.g., methanol, water with 0.1% formic acid).
- Spiking: Add a known concentration of the internal standard, N-Nitroso guvacoline-d4.
- Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove interfering substances.
- Filtration: Filter the sample solution through a 0.22 μm syringe filter into an autosampler vial.

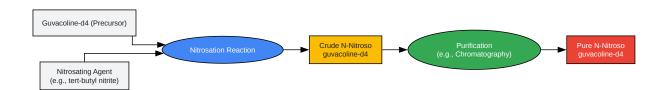
2.2.2. Chromatographic Conditions (Representative)

- LC System: UHPLC system
- Column: A reverse-phase column suitable for polar compounds (e.g., C18, Phenyl-Hexyl)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
- Gradient: A suitable gradient program to achieve separation of the analyte from the drug substance and other impurities.
- Flow Rate: 0.2 0.5 mL/min
- Column Temperature: 40 °C



- Injection Volume: 1 10 μL
- 2.2.3. Mass Spectrometric Conditions (Representative)
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - N-Nitroso guvacoline: Precursor ion [M+H]⁺ → Product ion(s)
 - N-Nitroso guvacoline-d4: Precursor ion [M+H]⁺ → Product ion(s)
 - Note: Specific MRM transitions need to be optimized for the instrument used.
- Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations Generalized Synthesis Workflow

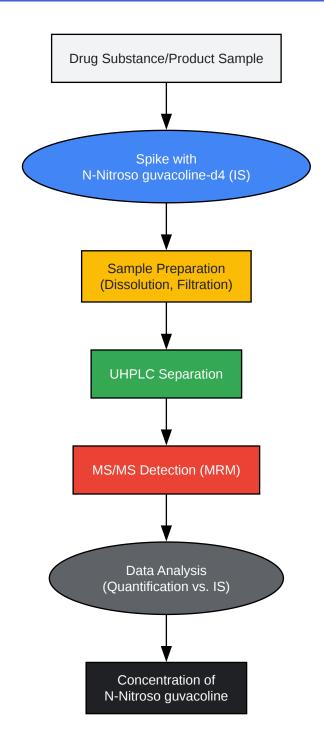


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Caption: Generalized workflow for the synthesis of N-Nitroso guvacoline-d4.

Analytical Workflow for Quantification





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Caption: Typical analytical workflow for the quantification of N-Nitroso guvacoline.

Stability and Storage

N-Nitroso guvacoline-d4 should be stored under controlled conditions to ensure its stability and integrity as a reference standard.



- Storage Temperature: 2-8°C is recommended by some suppliers for related compounds.
- Long-term Storage: For long-term stability, storage at -20°C is advisable, especially for neat materials.
- Light Sensitivity: N-nitrosamines can be sensitive to light, so storage in amber vials or in the dark is recommended.
- pH Stability: N-nitrosamines are generally more stable under neutral or slightly basic conditions and can degrade under strongly acidic or UV light conditions.

Conclusion

N-Nitroso guvacoline-d4 is a critical tool for the accurate quantification of the potentially carcinogenic impurity, N-Nitroso guvacoline. This guide provides a foundational understanding of its properties and the methodologies for its use. While specific experimental data for the deuterated form is limited in public literature, the provided information, based on the non-deuterated analogue and general principles of nitrosamine analysis, serves as a robust starting point for researchers and analytical scientists. For precise quantitative data, direct consultation of the supplier's Certificate of Analysis is essential. The outlined experimental protocols offer a solid framework for developing and validating sensitive and reliable analytical methods for the monitoring of this important nitrosamine impurity.

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